2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 866808-02-8
VCID: VC4235018
InChI: InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
SMILES: CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

CAS No.: 866808-02-8

Cat. No.: VC4235018

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione - 866808-02-8

Specification

CAS No. 866808-02-8
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Standard InChI InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
Standard InChI Key GNCVGSKDSPSQOF-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O

Introduction

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. This class of compounds is notable for its potential medicinal properties, particularly in drug development. The compound features a unique structure characterized by a chromeno framework fused with a pyrimidine ring, along with hydroxyl and methoxy functional groups that may enhance its biological activity.

Synthesis Methods

The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through various methods. One common approach involves multi-step synthetic routes utilizing starting materials such as resorcinol and ethyl acetoacetate. The Pechmann reaction is often employed to form the initial coumarin structure, which is then subjected to further reactions to introduce the pyrimidine moiety.

Synthesis Steps:

  • Starting Materials: Resorcinol and ethyl acetoacetate.

  • Initial Reaction: Pechmann reaction to form coumarin.

  • Subsequent Steps: Introduction of the pyrimidine ring through additional chemical transformations.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, compounds within the chromeno[2,3-d]pyrimidine class are generally explored for their potential medicinal properties. These include anti-inflammatory, antibacterial, and cytotoxic activities, depending on the specific functional groups and structural modifications.

Potential Applications:

  • Drug Development: Due to its bioactive nature, it may be explored for therapeutic applications.

  • Research Tool: Useful in non-human research for studying biological interactions.

Data Table Example:

Compound FeatureDescription
Molecular FormulaNot specified
Molecular WeightNot specified
Functional GroupsHydroxyl, methoxy, pyrimidine ring
Synthesis MethodMulti-step synthesis starting with resorcinol and ethyl acetoacetate
Potential ApplicationsDrug development, research tool

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